molecular formula C14H17N3O3S2 B2397013 N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine CAS No. 869075-60-5

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine

Cat. No.: B2397013
CAS No.: 869075-60-5
M. Wt: 339.43
InChI Key: ODEVUVJKEJILRE-UHFFFAOYSA-N
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Description

N'-[2-(2-Methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a guanidine derivative featuring a thiophene-2-sulfonyl group and a 2-(2-methoxyphenyl)ethyl substituent. Guanidines are known for their diverse pharmacological activities, including roles as anti-tumor agents, potassium channel openers, and receptor antagonists.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-12-6-3-2-5-11(12)8-9-16-14(15)17-22(18,19)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEVUVJKEJILRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine typically involves the condensation of 2-methoxyphenethylamine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted thiophene derivatives .

Scientific Research Applications

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene sulfonyl group distinguishes it from cyanoguanidines (e.g., CHS 828) and tetramethyl derivatives ().
  • N-[2-(2-Methoxyphenyl)ethyl]guanidine sulfate () shares the 2-(2-methoxyphenyl)ethyl group with the target compound but lacks the thiophene sulfonyl moiety. The sulfate counterion likely improves aqueous solubility, whereas the sulfonyl group in the target compound may confer greater metabolic stability .

Pharmacological and Functional Comparisons

Anti-Tumor Cyanoguanidines

CHS 828, a pyridyl cyanoguanidine, inhibits nicotinamide phosphoribosyltransferase (NAMPT) and NF-κB signaling, demonstrating potent anti-tumor activity in preclinical models . While the target compound’s mechanism is unspecified, its thiophene sulfonyl group may alter target specificity compared to CHS 828’s pyridyl and phenoxy substituents.

Anti-Hypertensive Agents

Pinacidil (N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine), a potassium channel opener, highlights the role of cyanoguanidines in cardiovascular therapeutics . The target compound’s methoxyphenyl group could modulate vasodilatory effects, but the absence of a cyano group may reduce potassium channel affinity.

Receptor-Targeting Derivatives

Compounds like [F-18] Mefway (), which contains a methoxyphenyl-piperazinyl group, target serotonin receptors (5-HT₁ₐ). The target compound’s 2-(2-methoxyphenyl)ethyl substituent may similarly facilitate CNS penetration, though its sulfonyl group could limit blood-brain barrier permeability compared to piperazine derivatives .

Physicochemical Properties

  • Lipophilicity: The methylsulfanyl groups in N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine () increase lipophilicity, favoring membrane permeability.
  • Thermal Stability : Guanidine derivatives with aromatic substituents (e.g., ’s compounds) exhibit melting points >137°C, suggesting high crystallinity. The target compound’s melting point is unreported, but its bulky substituents may lower crystallinity compared to simpler analogs .

Biological Activity

N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20N2O5S3
  • Molecular Weight : 464.6 g/mol
  • CAS Number : 896338-60-6

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of antiviral and anticancer properties. Its structure suggests potential interactions with various biological targets, including viral proteins and cellular receptors.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound show promise as antiviral agents. For instance, derivatives of similar compounds have been tested against HIV-1 and demonstrated significant inhibition of viral replication. The most potent derivatives reported had EC50 values in the low micromolar range, indicating effective antiviral activity with minimal cytotoxicity to host cells .

Table 1: Antiviral Activity of Related Compounds

Compound NameTarget VirusEC50 (μM)Cytotoxicity (CC50 μM)
Compound 1HIV-19.81>100
Compound 2HIV-14.62>100

The mechanism underlying the biological activity of this compound may involve the inhibition of protein-protein interactions critical for viral entry or replication. For example, compounds that disrupt the interaction between viral proteins and host cell receptors have been identified as effective inhibitors in silico studies .

Case Studies

  • HIV Inhibition Study : A series of guanidine derivatives were synthesized and tested for their ability to inhibit HIV replication. The study found that modifications on the thiophene ring significantly enhanced antiviral potency, suggesting that structural optimization can lead to more effective inhibitors .
  • COVID-19 Research : In the context of COVID-19, similar compounds were evaluated for their potential to interfere with the spike protein's interaction with ACE2 receptors. Molecular dynamics simulations indicated that certain derivatives could effectively bind to target sites, potentially blocking viral entry into host cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine with high purity?

  • Methodological Answer : Synthesis involves preparing thiophene-2-sulfonyl chloride and coupling it with N'-[2-(2-methoxyphenyl)ethyl]guanidine. Critical steps include optimizing reaction conditions (e.g., reflux in acetonitrile with triethylamine as a base) and purification via column chromatography. Intermediate characterization using 1H^1H-NMR and IR spectroscopy ensures structural fidelity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and electronic environments.
  • IR : Confirm sulfonamide (S=O stretching ~1350–1150 cm1^{-1}) and guanidine (N–H stretching ~3400–3300 cm1^{-1}) functional groups.
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the guanidine plane and aromatic ring dihedral angles .

Q. What biological mechanisms are hypothesized for this compound?

  • Methodological Answer : The sulfonamide and guanidine moieties suggest interactions with enzymes (e.g., carbonic anhydrase) or receptors (e.g., adrenergic receptors). Computational docking studies paired with in vitro assays (e.g., enzyme inhibition assays at varying pH) can identify targets. Compare results to structurally related compounds with known activities .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Synthesis : Prepare analogs with substituent variations (e.g., 4-chlorophenyl, 3-fluorophenyl).
  • Testing : Evaluate potency in cell-based assays (e.g., IC50_{50} in cancer or inflammation models).
  • Analysis : Correlate electronic effects (Hammett constants) with activity. Evidence suggests methoxy groups enhance solubility and receptor binding, while electron-withdrawing groups (e.g., Cl) may improve enzyme inhibition .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity.

  • Replication : Repeat assays in standardized models (e.g., primary cells vs. immortalized lines).
  • Analytical Validation : Use HPLC-MS to confirm compound integrity in biological matrices.
  • Meta-analysis : Compare data with structurally similar guanidine derivatives (e.g., N-(3-fluoro-4-methoxybenzenesulfonyl) analogs) .

Q. Which analytical techniques best assess stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis or LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products .

Q. How can in vivo efficacy be evaluated while minimizing toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Perform ADME studies in rodents (e.g., plasma half-life via LC-MS/MS).
  • Dose Optimization : Use a tiered approach (acute → subchronic dosing) with histopathology and serum biomarkers (e.g., liver/kidney function).
  • Toxicity Screening : Prioritize in vitro assays (e.g., Ames test, hERG inhibition) before in vivo trials .

Key Research Challenges

  • Synthetic Yield Optimization : Low yields (<50%) in coupling steps require alternative catalysts (e.g., DMAP) .
  • Target Selectivity : Off-target effects (e.g., hERG binding) necessitate computational modeling to refine substituent geometry .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP levels in cell viability assays) to reduce variability .

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